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Part 1: Executive Summary

2,3-Dimethylmorpholine is a chiral, saturated heterocyclic amine increasingly utilized in lead
optimization to modulate physicochemical properties and metabolic stability. Unlike its more
common regioisomer, 2,6-dimethylmorpholine (often used as a metabolic blocker), the 2,3-
substitution pattern introduces a unique "vicinal" steric constraint. This structural feature
restricts the conformational flexibility of the morpholine ring, potentially locking bio-active
conformations and shielding the adjacent nitrogen from metabolic N-oxidation or dealkylation.

Part 2: Chemical Identity & Stereochemistry[1]

The 2,3-dimethylmorpholine scaffold contains two adjacent chiral centers at positions 2 and
3, giving rise to two diastereomeric pairs: the cis-isomer (meso-like relative stereochemistry,
though not meso due to lack of symmetry plane if N-substituted) and the trans-isomer.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2735255?utm_src=pdf-interest
https://www.benchchem.com/product/b2735255?utm_src=pdf-body
https://www.benchchem.com/product/b2735255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2735255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Feature Specification

Chemical Name 2,3-Dimethylmorpholine

Verified CAS RN 52047-12-8 (Free Base)

Alternate CAS 475111-28-5 (HCI Salt)

Molecular Formula CeH13NO

Molecular Weight 115.17 g/mol

SMILES CC1C(NCCO1)C

Stereoisomers (2R,3R), (2S,39) [Trans]; (2R,3S), (2S,3R) [Cis]

Conformational Analysis

The vicinal methyl groups create significant steric strain (A-strain) depending on the ring
conformation.

o Trans-isomer: Typically adopts a chair conformation where both methyl groups can be
equatorial (diequatorial), which is energetically favorable.

o Cis-isomer: Forces one methyl group into an axial position if the other is equatorial
(equatorial-axial), introducing 1,3-diaxial interactions. This makes the cis isomer generally
higher in energy and potentially more conformationally dynamic or distorted than the trans
isomer.

Part 3: Physicochemical Profile[4]

The following data is synthesized from experimental values of analogous morpholines and
computational prediction models (ACD/Labs, EPISuite).
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Property Value | Range Context

Liquid at STP; comparable to

Boiling Point 140-145 °C (Predicted) )
2,6-isomer (147°C).

Moderately basic; reduced

basicity vs. morpholine (pKa

pKa (Conjugate Acid) 8.4+0.5 o
8.36) due to steric hindrance
near N.
Low lipophilicity, ideal for
LogP ~0.25 .p P y ]
lowering LogD in lead series.
Density 0.92 g/cm?3 Standard for alkyl-morpholines.
Favorable for CNS penetration
Polar Surface Area (PSA) 21.3 A2 B
(BBB permeability).
Secondary amine handle for
H-Bond Donors 1 (NH)

functionalization.

Part 4: Synthetic Methodologies

The synthesis of 2,3-dimethylmorpholine is more challenging than the symmetric 2,6-isomer
(made from diisopropanolamine). The primary route involves the cyclization of 3-amino-2-
butanol derivatives.

Protocol: Cyclization from 3-Amino-2-butanol

This route allows for stereochemical control by selecting the appropriate diastereomer of the
starting amino alcohol.

Step-by-Step Workflow:

e Precursor Preparation: Reaction of 3-amino-2-butanol with chloroacetyl chloride (or a
chloroacetate equivalent) to form the amide.

o Cyclization: Base-mediated intramolecular displacement of the chloride by the hydroxyl
group (Williamson ether synthesis type) to form the morpholin-3-one intermediate.
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e Reduction: Reduction of the lactam (morpholin-3-one) using Lithium Aluminum Hydride
(LiAIH4) or Borane-THF (BHs-THF) to yield the final amine.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical
reduction step.

3-Amino-2-butanol

N-(2-hydroxy-1-methylpropyl)

» -2-chloroacetamide

AN

........ P (Lactam) i
Base (NaH or KOtBu) -« """~ w»
(Cyclization)

> 2,3-Dimethylmorpholine

Chloroacetyl Chloride

-Dimethylmorpholin-3-
(Acylation) 5,6-Dimethylmorpholin-3-one

LIAIHA/THF | . ..ovovmemem 0o
(Reduction)

Click to download full resolution via product page

Caption: Synthetic route via reduction of the lactam intermediate, allowing stereochemical
retention from the amino alcohol precursor.

Part 5: Pharmaceutical Applications & Reactivity
Metabolic Stability & Blocking

The 2,3-dimethyl substitution pattern is strategically used to block metabolic "soft spots."

» Alpha-C Oxidation: The methyl group at position 2 (adjacent to oxygen) and position 3
(adjacent to nitrogen) sterically hinders Cytochrome P450 enzymes from accessing the ring
carbons.

o N-Dealkylation: The steric bulk at position 3 (alpha to nitrogen) reduces the rate of N-
dealkylation, a common clearance pathway for morpholine-containing drugs.

Case Study: Tankyrase Inhibitors
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Research into Wnt signaling pathway inhibitors (specifically Tankyrase TNKS1/2 inhibitors) has
utilized the 2,3-dimethylmorpholine moiety.[1]

e Mechanism: The morpholine ring often acts as a solubilizing group that protrudes into the
solvent-exposed region of the enzyme active site.

e Advantage: The 2,3-dimethyl variant was found to maintain high aqueous solubility while
providing a distinct vector for interaction compared to the unsubstituted or 2,6-dimethyl
analogs.

Functionalization (N-Alkylation/Arylation)

The secondary amine is a versatile handle for Buchwald-Hartwig cross-coupling or S_NAr
reactions.

» Protocol Note: Due to the steric hindrance of the C3-methyl group, N-alkylation rates are
slower than unsubstituted morpholine. High-temperature conditions (e.g., 100°C+ in
DMF/DMSO) or potent catalysts (e.g., Pd-RuPhos G3) are often required for efficient
coupling to aryl halides.

Part 6: Safety & Handling (MSDS Highlights)

e Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3).
e Precautions:
o Eye Protection: Wear chemical splash goggles and face shield.
o Skin: Butyl rubber gloves are recommended due to permeation resistance against amines.

o Storage: Store under inert atmosphere (Argon/Nitrogen); the compound is hygroscopic
and can absorb CO:2 from the air (carbamate formation).

Part 7: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: 2,3-Dimethylmorpholine in Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2735255#2-3-dimethylmorpholine-cas-5754-51-8-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2735255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

